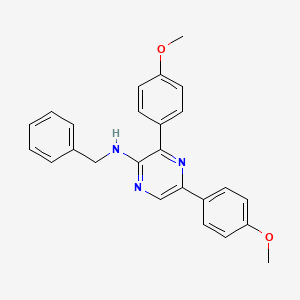
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)-: is a complex organic compound characterized by its unique structure, which includes pyrazine and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with methoxyphenyl compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can be used in assays to investigate its effects on cellular processes.
Medicine
In medicine, Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- may be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A related compound used as an antitubercular agent.
3,5-Dimethoxyphenylpyrazine: A compound with similar structural features but different functional groups.
N-Benzylpyrazine: Another related compound with a benzyl group attached to the pyrazine ring.
Uniqueness
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is unique due to its specific combination of functional groups and structural features
Conclusion
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is a compound of significant interest in scientific research Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
374588-83-7 |
|---|---|
Formule moléculaire |
C25H23N3O2 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N-benzyl-3,5-bis(4-methoxyphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C25H23N3O2/c1-29-21-12-8-19(9-13-21)23-17-27-25(26-16-18-6-4-3-5-7-18)24(28-23)20-10-14-22(30-2)15-11-20/h3-15,17H,16H2,1-2H3,(H,26,27) |
Clé InChI |
NYTWCMUZSZDZHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=C(C=C3)OC)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



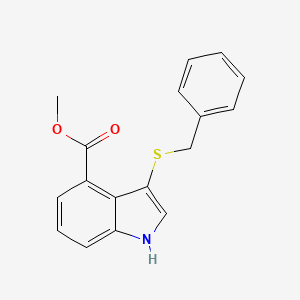
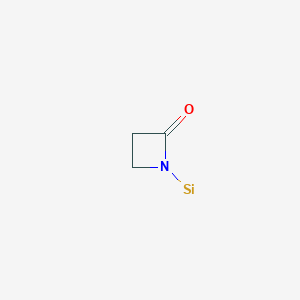

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
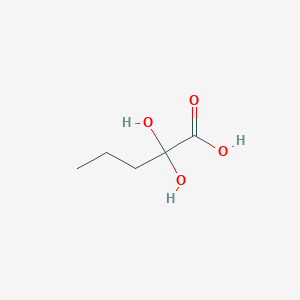
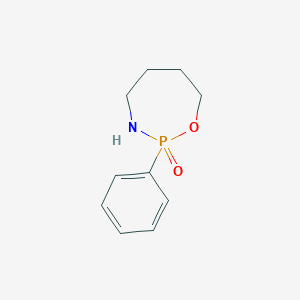
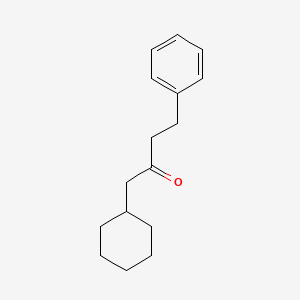
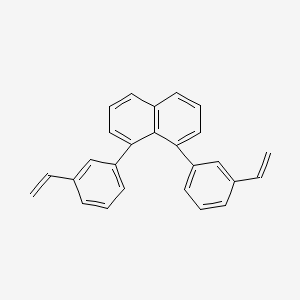
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)

